(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol
Description
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Properties
IUPAC Name |
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-5-7-12(8-6-9)10-3-2-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGJNXRYNGPSN-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-(4-methylpiperidin-1-yl)cyclopentan-1-ol, with CAS number 1931939-17-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₉N₁O, with a molecular weight of 183.29 g/mol. The compound features a cyclopentanol structure substituted with a 4-methylpiperidine moiety, which is essential for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1931939-17-1 |
| Molecular Formula | C₁₁H₁₉N₁O |
| Molecular Weight | 183.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential roles in modulating neurotransmitter release and receptor activity.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound can influence the dopaminergic and serotonergic systems. Such interactions may lead to effects on mood regulation and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown cytotoxic effects on breast cancer (MCF7) and leukemia (HL60) cells, indicating its potential as an anti-cancer agent.
Table: Cytotoxicity of this compound
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15.5 |
| HL60 | 12.3 |
These values suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Case Studies
A notable case study investigated the compound's effects in animal models. In a study on mice implanted with tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its toxicity and pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
